molecular formula C11H18N2O2 B2645029 N-(1-Tert-butyl-2-oxopyrrolidin-3-yl)prop-2-enamide CAS No. 2224127-85-7

N-(1-Tert-butyl-2-oxopyrrolidin-3-yl)prop-2-enamide

Cat. No.: B2645029
CAS No.: 2224127-85-7
M. Wt: 210.277
InChI Key: OUYFGVYDTIYKHN-UHFFFAOYSA-N
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Description

N-(1-Tert-butyl-2-oxopyrrolidin-3-yl)prop-2-enamide is a chemical compound with the molecular formula C12H19NO2 It features a pyrrolidinone ring substituted with a tert-butyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Tert-butyl-2-oxopyrrolidin-3-yl)prop-2-enamide typically involves the reaction of a pyrrolidinone derivative with an appropriate acrylamide. One common method involves the use of N-tert-butyl-2-oxopyrrolidine-3-carboxylic acid, which is reacted with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Tert-butyl-2-oxopyrrolidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or pyrrolidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or pyrrolidinones.

Scientific Research Applications

N-(1-Tert-butyl-2-oxopyrrolidin-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-Tert-butyl-2-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular pathways involved in cell proliferation or apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)prop-2-enamide
  • N-(1-Tert-butyl-2-oxopyrrolidin-3-yl)prop-2-enamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-(1-tert-butyl-2-oxopyrrolidin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-9(14)12-8-6-7-13(10(8)15)11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYFGVYDTIYKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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